molecular formula C19H26N2O2 B8109786 N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8109786
M. Wt: 314.4 g/mol
InChI Key: YLUNGJOIBHJLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with an acetamide group substituted at the 4-position of the chroman and a cyclopropylmethyl group attached to the nitrogen. This structural motif is associated with diverse biological activities, particularly as an acetyl-CoA carboxylase (ACC) inhibitor, making it relevant for metabolic disorders like obesity and diabetes . Its synthesis involves a multi-step process starting from 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by spirocyclization, Boc deprotection, and coupling reactions .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(21-13-14-5-6-14)11-15-12-19(7-9-20-10-8-19)23-17-4-2-1-3-16(15)17/h1-4,14-15,20H,5-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUNGJOIBHJLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations
  • Spiro[chroman-2,4'-piperidin]-4-one Derivatives: These lack the acetamide group and instead feature a ketone at the 4-position (e.g., compound 11 in ).
  • 2-(1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy-N-(2-methoxyethyl)acetamide (CAS 1014104-44-9) : Contains an additional acetyl group and a methoxyethyl-acetamide side chain, enhancing hydrophilicity compared to the cyclopropylmethyl group in the target compound .
Functional Group Modifications
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Replaces the spirochroman-piperidine core with a pyrimidine sulfanyl group. This compound’s crystal structure (monoclinic, P21/c) shows planar pyrimidine and pyridine rings, contrasting with the three-dimensional rigidity of spiro systems .
  • N-Isopropyl-2-(3-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 114, ): Features a pyridinylpiperidine-pyrimidine core linked via a phenoxy group. The flexible linker may allow broader conformational sampling compared to the spiro system .

Pharmacological Profiles

Target Engagement
  • ACC Inhibition: The target compound’s spirochroman-piperidine-acetamide structure is optimized for ACC binding, similar to quinoline-containing derivatives (e.g., 12a–12g in ). The cyclopropylmethyl group may enhance lipophilicity, improving membrane permeability compared to polar quinoline moieties .
  • Anticancer Activity: Spirochromanones like compound 9 (IC50 = 8.15 μM against breast cancer) share the core scaffold but incorporate triazole-thione groups, suggesting that substituents dictate target specificity (e.g., HDAC vs. ACC inhibition) .
Bioactivity Data
Compound Activity (IC50/EC50) Target Reference
Target Compound Not reported ACC
Spirochromanone derivative 9 8.15 μM (breast cancer) BRCA2 inhibition
Quinoline-containing 12a–12g Sub-μM range ACC
2-(6-Fluorospiro[chromane-2,4'-piperidin]-1'-yl)-N-((tetrahydro-2H-pyran-2-yl)oxy)acetamide Not reported Artemis endonuclease

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.